1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Lipophilicity Drug-like property optimisation Scaffold decoration

Medicinal chemists often face challenges sourcing pre-functionalized N-arylpyrrole building blocks with precise dual-halogenation for CNS drug discovery. CAS 1456074-62-6 resolves this: the 4-chloro-2-fluorophenyl substitution delivers LogP 4.08->0.3 log units above mono-halogenated analogues-for enhanced BBB permeability. • LogP 4.08 vs. 3.70 (4-Cl-Ph) & 3.23 (2-F-Ph): superior brain exposure potential • MW 223.68 g/mol, optimized LLE for fragment-based screening • Pre-functionalized scaffold bypasses low-yielding late-stage halogen exchange Consistent quality building block for reproducible lead optimization.

Molecular Formula C12H11ClFN
Molecular Weight 223.67 g/mol
CAS No. 1456074-62-6
Cat. No. B6320554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole
CAS1456074-62-6
Molecular FormulaC12H11ClFN
Molecular Weight223.67 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=C(C=C2)Cl)F)C
InChIInChI=1S/C12H11ClFN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3
InChIKeyJJYMLZMLMZNAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole: A Halogenated Pyrrole Building Block for Medicinal Chemistry


1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 1456074-62-6) belongs to the N-aryl-2,5-dimethylpyrrole class, distinguished by a 4-chloro-2-fluorophenyl substituent . This fluorinated pyrrole derivative is supplied as a >95 % purity building block for organic synthesis and drug-discovery scaffolds . Its dual halogenation pattern offers a unique electronic and steric profile relative to simpler mono-halogenated or unsubstituted phenyl analogues, making it a preferred intermediate for medicinal chemistry programs that require precisely tuned lipophilicity and target engagement .

1
Building block for drug-discovery scaffolds and organic synthesis
2
Supplied at >95% purity, suitable for scaffold decoration and library synthesis
3
Unique 4-chloro-2-fluorophenyl pattern enables precise lipophilicity tuning
4
Supports fragment-based lead optimization and property-based design workflows

Why Subtle Halogen Patterns Dictate Selection of 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole Over Simple Analogues


The N-aryl-2,5-dimethylpyrrole core is pharmacologically permissive, but even a single halogen exchange or position shift can significantly alter the compound's lipophilicity, metabolic stability, and off-target profile [1]. As shown in the quantitative evidence below, the 4-chloro-2-fluorophenyl substitution yields a LogP of 4.08, which is more than 0.3 log units higher than the 4-chlorophenyl analogue and nearly 0.9 log units above the 2-fluorophenyl variant . Such differences are sufficient to change passive membrane permeability, CYP450 susceptibility, and protein binding—factors that directly impact lead optimization and procurement decisions [1]. Consequently, generic substitution with a mono-substituted or differently halogenated pyrrole cannot replicate the physicochemical and biological profile of this compound.

Target compound
4-Chloro-2-fluorophenyl substitution yields a LogP of 4.08 and balanced electronic profile
4-Chlorophenyl analogue
Lower lipophilicity and altered permeability may shift membrane penetration profile away from target fit
2-Fluorophenyl analogue
Substantially lower LogP and different steric bulk may not transfer to CNS or intracellular target programs

Quantitative Differentiation Guide for 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole vs. Closest Structural Analogues


Lipophilicity Boost Over 4-Chlorophenyl Analogue: ΔLogP +0.38

The target compound exhibits a LogP of 4.08 (Fluorochem vendor specification), while the closest mono-halogenated analogue, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, has a computed XLogP3-AA of 3.70 (PubChem) [1]. The 0.38 log unit increase is attributed to the additional fluorine atom on the phenyl ring, which enhances hydrophobicity without substantially increasing molecular weight . This difference is significant for medicinal chemistry campaigns where tuning lipophilicity influences cell permeability, solubility, and metabolic clearance.

Lipophilicity boost
Cross-study comparable
ΔLogP +0.38
Supports passive permeability optimization context
Target LogP 4.08 vs 4-chlorophenyl analogue LogP 3.70; supplier data
Lipophilicity Drug-like property optimisation Scaffold decoration

Substantial Lipophilicity Gap Over 2-Fluorophenyl Analogue: ΔLogP +0.85

When compared with the simple fluorinated analogue 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 146135-20-8), the target compound shows an even larger LogP differential. The 2-fluorophenyl derivative has an experimentally measured LogP of 3.23 , placing the target 0.85 log units higher . This pronounced shift results from the synergistic effect of the chlorine and fluorine atoms in the 4- and 2-positions, respectively, which jointly increase the compound's hydrophobic character while preserving a moderate molecular weight increase (+18.0 g/mol) .

Lipophilicity gap
Cross-study comparable
ΔLogP +0.85 vs 2-fluorophenyl analogue
Differentiates CNS vs. non-CNS scaffold research fit
Target LogP 4.08 vs comparator LogP 3.23; cross-study comparison
Lipophilicity Metabolic stability Scaffold diversification

Molecular Weight and Halogen Mass Contribution Differentiate from Mono-Halogenated Counterparts

The target compound has a molecular weight of 223.68 g/mol . The closest mono-halogenated comparator, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, weighs 205.68 g/mol [1], while the 2-fluorophenyl analogue weighs only 189.23 g/mol . The incremental mass (ΔMW = +18.0 g/mol and +34.45 g/mol, respectively) arises from the additional fluorine (and chlorine relative to the fluorinated variant) and correlates with the observed lipophilicity increase. In fragment-based drug discovery, such molecular weight increments are strategically employed to fine-tune ligand efficiency (LE) and lipophilic ligand efficiency (LLE), directly guiding procurement choices.

Molecular weight delta
Supporting evidence
+18 / +34.5 g/mol vs mono-halogenated variants
Balances lipophilic efficiency and physicochemical tuning
Target MW 223.68; ligand efficiency design context
Molecular weight Physicochemical property tuning Lead optimisation

Preferred Application Scenarios for 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole Based on Quantitative Differentiators


Lead Optimisation for CNS‑Penetrant Candidates

The compound's elevated LogP (4.08) compared to mono-halogenated analogues positions it as a superior N-aryl-2,5-dimethylpyrrole building block for central nervous system (CNS) drug discovery programs where passive blood-brain barrier permeability is crucial. Medicinal chemists selecting this scaffold can expect improved brain exposure relative to the 4-chlorophenyl (LogP 3.70) or 2-fluorophenyl (LogP 3.23) counterparts, while still maintaining manageable molecular weight .

Fragment-Based Drug Discovery Requiring Balanced Lipophilic Efficiency

For fragment-based screening libraries, the dual halogenation provides a lipophilic efficiency (LLE) advantage over simpler pyrrole fragments. The molecular weight of 223.68 g/mol coupled with LogP 4.08 yields an estimated LLE that can be strategically exploited for hydrophobic pocket engagements without violating typical fragment hit property cutoffs. Procuring this specific analogue ensures consistency in property-based optimization campaigns.

Synthesis of Fluorinated Pharmaceutical Intermediates

The compound serves as a late-stage diversification point for n-arylpyrrole-containing pharmacophores. Its unique 4-chloro-2-fluorophenyl substitution pattern is challenging to introduce efficiently via direct halogen exchange and is therefore preferentially sourced as a pre-functionalized building block. This expedites routes to fluorinated drug candidates while avoiding low-yielding post-functionalization steps.

Application
Selection Property
Validation Focus
CNS Permeability Studies
Elevated LogP scaffold for passive diffusion
Experimental logD / PAMPA assay review
Fragment-Based Lead Optimization
Dual halogenation for balanced lipophilic efficiency
SPR / target binding kinetics verification
Fluorinated Intermediate Synthesis
Pre-functionalized 2-F,4-Cl substitution
Analytical purity (HPLC) consistency review
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